molecular formula C22H25NO3S B11106595 2-Methoxy-5-(piperidin-1-ylcarbonothioyl)phenyl 3-phenylpropanoate

2-Methoxy-5-(piperidin-1-ylcarbonothioyl)phenyl 3-phenylpropanoate

Cat. No.: B11106595
M. Wt: 383.5 g/mol
InChI Key: IMOGBFCNVJKRCB-UHFFFAOYSA-N
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Description

2-METHOXY-5-(PIPERIDINOCARBOTHIOYL)PHENYL 3-PHENYLPROPANOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a piperidinocarbothioyl group, and a phenylpropanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-5-(PIPERIDINOCARBOTHIOYL)PHENYL 3-PHENYLPROPANOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Methoxy Group: This can be achieved through the methylation of a hydroxyl group using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.

    Introduction of the Piperidinocarbothioyl Group: This step involves the reaction of a piperidine derivative with a thiocarbonyl compound, often under acidic or basic conditions.

    Coupling with Phenylpropanoate: The final step involves the esterification of the intermediate compound with phenylpropanoic acid or its derivatives, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-5-(PIPERIDINOCARBOTHIOYL)PHENYL 3-PHENYLPROPANOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: Formation of carbonyl compounds

    Reduction: Formation of alcohols

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

2-METHOXY-5-(PIPERIDINOCARBOTHIOYL)PHENYL 3-PHENYLPROPANOATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-METHOXY-5-(PIPERIDINOCARBOTHIOYL)PHENYL 3-PHENYLPROPANOATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-(methoxycarbonyl)phenylboronic acid
  • 2-Methoxy-5-methylphenol
  • Piperidine derivatives

Uniqueness

2-METHOXY-5-(PIPERIDINOCARBOTHIOYL)PHENYL 3-PHENYLPROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H25NO3S

Molecular Weight

383.5 g/mol

IUPAC Name

[2-methoxy-5-(piperidine-1-carbothioyl)phenyl] 3-phenylpropanoate

InChI

InChI=1S/C22H25NO3S/c1-25-19-12-11-18(22(27)23-14-6-3-7-15-23)16-20(19)26-21(24)13-10-17-8-4-2-5-9-17/h2,4-5,8-9,11-12,16H,3,6-7,10,13-15H2,1H3

InChI Key

IMOGBFCNVJKRCB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=S)N2CCCCC2)OC(=O)CCC3=CC=CC=C3

Origin of Product

United States

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